molecular formula C21H21NO5 B2597184 2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid CAS No. 1936572-32-5

2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid

Cat. No.: B2597184
CAS No.: 1936572-32-5
M. Wt: 367.401
InChI Key: SCBUCEKJXWXOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers:

  • CAS Registry Number : 1936572-32-5
  • MDL Number : MFCD28388964
  • PubChem CID : 167723887
  • ChemSpider ID : Not explicitly listed in provided sources but searchable via structural databases.

Common synonyms include:

  • 2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-yl)-2-hydroxyacetic acid
  • Fmoc-protected 3-hydroxypyrrolidine acetic acid derivative.

Molecular Formula and Weight Analysis

The molecular formula C₂₁H₂₁NO₅ reflects 21 carbon, 21 hydrogen, 1 nitrogen, and 5 oxygen atoms. The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 21 12.01 252.21
H 21 1.008 21.17
N 1 14.01 14.01
O 5 16.00 80.00
Total 367.40

This matches experimental values reported in supplier databases.

Stereochemical Considerations and Chiral Center Configuration

The molecule contains two stereogenic centers :

  • C3 of the pyrrolidine ring (configuration: R or S).
  • Hydroxyl-bearing carbon (configuration: R).

In the (2S,4R) stereoisomer (Figure 2), the pyrrolidine C2 and C4 positions adopt specific configurations that influence molecular interactions. The InChI string InChI=1S/C21H21NO5/c23-14-9-13(10-20(24)25)22(11-14)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19,23H,9-12H2,(H,24,25)/t13-,14+/m0/s1 confirms these stereochemical details.

The Fmoc group introduces planar chirality due to the fluorene moiety, though this does not contribute to stereoisomerism in typical synthetic applications.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19(20(24)25)13-9-10-22(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBUCEKJXWXOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the pyrrolidine derivative with fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Hydroxyacetic Acid Moiety: The protected pyrrolidine is then reacted with glyoxylic acid to introduce the hydroxyacetic acid moiety. This reaction is typically carried out under mild conditions to prevent the removal of the Fmoc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group for amines in peptide synthesis. Compound A undergoes Fmoc cleavage under basic conditions:

Reaction Conditions Outcome Source
Fmoc removal20% piperidine in DMF, 30 min, RTLiberation of free amine (pyrrolidine-3-yl-2-hydroxyacetic acid derivatives) ,
Alternative cleavage50% morpholine in DMF, 1 h, RTSimilar deprotection efficiency (~95%)

Key Findings :

  • Fmoc cleavage preserves the hydroxyl and carboxylic acid functionalities.

  • Side reactions (e.g., β-elimination) are minimal due to the absence of acidic protons adjacent to the carbamate .

Carboxylic Acid Reactivity

The carboxylic acid moiety in Compound A participates in coupling and esterification reactions:

Amide Bond Formation

Reagent Activator Product Yield Source
HATU/DIPEADMF, 0°C → RT, 12 hStable amides (e.g., with primary amines)78–85% ,
EDCl/HOBtCH₂Cl₂, RT, 24 hSecondary amides (sterically hindered amines)65–72%

Esterification

Alcohol Catalyst Conditions Yield Source
MethanolH₂SO₄ (cat.)Reflux, 6 h90%
Benzyl alcoholDCC/DMAPRT, 48 h82%

Key Findings :

  • Coupling efficiency depends on steric hindrance near the carboxylic acid.

  • Ester derivatives show enhanced solubility in organic solvents .

Hydroxyl Group Transformations

The secondary hydroxyl group undergoes oxidation and protection:

Oxidation to Ketone

Oxidizing Agent Conditions Product Yield Source
Dess-Martin periodinaneCH₂Cl₂, RT, 2 h2-(pyrrolidin-3-yl)-2-oxoacetic acid88%
Swern oxidation(COCl)₂/DMSO, -78°C → RTSame product76%

Protection as Silyl Ether

Protecting Group Reagent Conditions Yield Source
TBSClImidazole, DMF, RT, 12 hTBS-protected derivative93%

Key Findings :

  • Ketone derivatives are prone to racemization under acidic conditions .

  • Silyl ethers enhance stability during orthogonal functionalization .

Intramolecular Cyclization

Under specific conditions, Compound A forms lactones or lactams:

Reaction Type Conditions Product Yield Source
LactonizationPTSA (cat.), toluene, reflux5-membered lactone70%
Lactam formationHATU, DIPEA, DMF, RT6-membered lactam58%

Key Findings :

  • Lactones form preferentially due to favorable ring strain (5-membered > 6-membered) .

Stability Under Ambient Conditions

Parameter Observation Source
Thermal stabilityDecomposes at >150°C (DSC analysis) ,
Hydrolytic stability (pH 7.4)<5% degradation after 24 h at 25°C
PhotostabilityStable under UV light (λ >300 nm, 48 h)

Challenges and Limitations

  • Racemization : The stereochemistry at C2/C3 is labile under strongly acidic/basic conditions .

  • Solubility : Limited aqueous solubility (logP = 1.8) necessitates formulation adjustments .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a drug candidate due to its ability to interact with various biological targets. It has been investigated for:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can effectively reduce the viability of pancreatic cancer cells by inducing apoptosis through the inhibition of fatty acid synthase (FASN) .

Drug Delivery Systems

The incorporation of the fluorenylmethoxycarbonyl group enhances the solubility and stability of the compound, making it suitable for use in advanced drug delivery systems:

  • Nanoparticle Formulations : The compound can be encapsulated in polymeric nanoparticles to improve bioavailability and targeted delivery. For example, studies have demonstrated that nanoparticles carrying this compound can significantly enhance the therapeutic effects of co-administered drugs in treating triple-negative breast cancer (TNBC) .

Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis as a protecting group for amino acids. This compound can serve as an intermediate in synthesizing more complex peptides, which are essential in developing therapeutic agents and vaccines.

Bioconjugation

The ability to form stable conjugates with proteins or other biomolecules opens avenues for targeted therapy. The high affinity binding characteristics of derivatives of this compound make them suitable for creating targeted drug conjugates that can selectively deliver cytotoxic agents to cancer cells .

Table 1: Summary of Research Findings

StudyFocusFindings
Sokolowska et al. (2017)Anticancer ActivityDemonstrated significant reduction in pancreatic cancer cell proliferation using orlistat analogs, indicating potential applications for similar compounds .
Paulmurugan et al. (2015)Drug DeliveryDeveloped folate receptor-targeted nanoparticles incorporating orlistat, showing enhanced delivery and cytotoxicity against TNBC cells .
MedChemExpress (2025)BioconjugationExplored the use of fluorenylmethoxycarbonyl derivatives for creating stable protein-drug conjugates targeting cancer cells .

Mechanism of Action

The primary mechanism of action for 2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid involves the protection of amino groups. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely C₂₁H₂₁NO₅ (based on structural analogs in and ).
  • Molecular Weight : ~367.4 g/mol.
  • Functional Groups : Fmoc-protected pyrrolidine, hydroxyl (-OH), and carboxylic acid (-COOH) groups.
  • Applications : Primarily used as a building block in peptide synthesis, enabling controlled deprotection under basic conditions (e.g., piperidine) .

Comparison with Similar Compounds

The compound is structurally related to other Fmoc-protected heterocyclic carboxylic acids. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes Reference
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ 366.41 Piperazine ring instead of pyrrolidine; lacks hydroxyl group Used in peptide synthesis; higher solubility due to piperazine’s basic nitrogen .
(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid C₂₁H₂₁NO₄ 351.40 Lacks hydroxyl group; acetic acid at pyrrolidine-2-position Intermediate in chiral synthesis; lower polarity than hydroxylated analogs .
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid C₂₁H₂₁NO₅ 367.40 Azetidine (4-membered ring) with methyl substitution; ether linkage Enhanced rigidity due to smaller ring; used in constrained peptide design .
3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-yl)propanoic acid C₂₂H₂₃NO₄ 365.43 Propanoic acid chain instead of acetic acid; lacks hydroxyl group Increased hydrophobicity; suitable for lipidated peptide synthesis .
2-[(3R)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-yl]acetic acid C₂₁H₂₁NO₄ 351.41 Lacks hydroxyl group; stereospecific R-configuration Used in stereoselective synthesis; lower solubility in polar solvents .

Key Comparative Insights

Functional Group Impact :

  • Hydroxyl Group: The presence of a hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like (R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid . This enhances solubility in aqueous-organic mixtures, critical for SPPS.
  • Ring Size : Piperazine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) exhibit higher basicity due to the additional nitrogen, enabling pH-sensitive applications . Azetidine-containing analogs () offer conformational rigidity, useful in stabilizing peptide turns.

Reactivity and Stability :

  • The hydroxyl group in the target compound may participate in hydrogen bonding, influencing crystal packing (relevant for X-ray crystallography, as seen in ’s SHELX refinements) and enzymatic interactions .
  • Fmoc-protected compounds generally require storage at -20°C to prevent premature deprotection, as noted in and .

Biological Activity

2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid, commonly referred to as Fmoc-pyrrolidine-acetic acid, is a synthetic compound that has gained attention in various fields of scientific research due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protective group in peptide synthesis. Its molecular formula is C21H21NO4C_{21}H_{21}NO_4, with a molecular weight of 351.40 g/mol. Below is a summary of its structural characteristics:

PropertyValue
Molecular FormulaC21H21NO4C_{21}H_{21}NO_4
Molecular Weight351.40 g/mol
IUPAC NameThis compound
CAS Number193693-61-7

The biological activity of Fmoc-pyrrolidine-acetic acid primarily stems from its role in peptide synthesis and enzyme interaction studies. The Fmoc group protects the amino group during the synthesis process, allowing for selective deprotection under mild conditions to facilitate the formation of peptide bonds. This mechanism is crucial for studying enzyme mechanisms and protein interactions, enabling researchers to probe the structure and function of peptides and proteins effectively.

Medicinal Chemistry

Fmoc-pyrrolidine-acetic acid has significant implications in medicinal chemistry, particularly in the development of peptide-based therapeutics. Its ability to form stable peptide bonds allows it to be incorporated into various peptides, which can be designed to target specific biological pathways or diseases.

Case Studies

  • Peptide Drug Development : Research has demonstrated that peptides synthesized using Fmoc-protected amino acids exhibit enhanced stability and bioactivity compared to non-protected counterparts. For instance, a study by Smith et al. (2020) highlighted the use of Fmoc-pyrrolidine-acetic acid in developing an antimicrobial peptide that showed promising results against resistant bacterial strains.
  • Enzyme Inhibition Studies : Another study explored the use of this compound in synthesizing inhibitors for specific enzymes involved in metabolic pathways. The research indicated that peptides containing Fmoc-pyrrolidine-acetic acid effectively inhibited target enzymes, suggesting potential therapeutic applications for metabolic disorders (Johnson et al., 2021).

Research Findings

Recent studies have focused on the pharmacological properties of compounds derived from Fmoc-pyrrolidine-acetic acid. Key findings include:

  • Antimicrobial Activity : Peptides synthesized with this compound have shown significant antimicrobial properties against various pathogens, indicating its potential as a lead compound for antibiotic development.
  • Antiviral Properties : Preliminary investigations suggest that derivatives may exhibit antiviral activity by interfering with viral replication mechanisms, although further research is needed to elucidate these effects fully.

Q & A

Q. What are the critical steps in designing a synthesis route for this compound, particularly regarding Fmoc-group stability?

  • Methodological Answer : The synthesis should prioritize Fmoc (9-fluorenylmethoxycarbonyl) protection due to its acid-labile nature. Key steps include:
  • Coupling Reactions : Use carbodiimide-based reagents (e.g., DIC/HOBt) in anhydrous dichloromethane (DCM) at 0–20°C to minimize racemization .
  • Deprotection : Employ 20% piperidine in DMF for Fmoc removal, monitored by HPLC to ensure complete cleavage without side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during peptide elongation, while DCM improves crystallinity in final steps .
  • Microwave Assistance : For time-sensitive steps, microwave irradiation (50–100°C, 10–30 min) can accelerate reactions while maintaining yield .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

  • Methodological Answer : A multi-technique approach is recommended:
  • HPLC : Use reverse-phase C18 columns with a 0.1% TFA/acetonitrile gradient. Purity >95% is confirmed by peak integration at 214 nm .
  • Mass Spectrometry : MALDI-TOF or ESI-MS should match the theoretical molecular weight (e.g., 367.3951 g/mol ± 0.1%) .
  • NMR : 1H/13C NMR in deuterated DMSO or CDCl3 resolves stereochemistry; key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and hydroxyacetic acid protons (δ 4.2–5.1 ppm) .

Q. How should researchers handle safety risks given conflicting hazard classifications?

  • Methodological Answer : Cross-reference Safety Data Sheets (SDS) and conduct preliminary assays:
  • Toxicity Profiling : Compare GHS classifications (e.g., H302 vs. H335 ). Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity .
  • Exposure Mitigation : Work under fume hoods with PPE (nitrile gloves, lab coats) and monitor air quality for dust/volatiles .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for stereochemical control?

  • Methodological Answer : Integrate quantum mechanics (QM) and machine learning (ML):
  • Reaction Path Search : Use QM software (e.g., Gaussian) to model transition states and predict enantiomeric excess (ee) .
  • Condition Screening : Apply ML algorithms trained on datasets (e.g., solvent dielectric constants, temperature) to recommend optimal conditions (e.g., 40°C in THF for 85% ee) .
  • Validation : Compare computational predictions with experimental circular dichroism (CD) spectra to refine models .

Q. What strategies resolve discrepancies in reported bioactivity or environmental persistence data?

  • Methodological Answer : Systematically address contradictions through:
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., logP values, EC50) to identify outliers .
  • Ecotoxicology Assays : Conduct OECD 301D biodegradation tests or Daphnia magna acute toxicity studies to fill data gaps .
  • Isomeric Purity : Verify stereochemistry via X-ray crystallography, as impurities in enantiomers can skew bioactivity results .

Q. How can the Fmoc group’s stability be maintained under diverse reaction conditions?

  • Methodological Answer : Monitor and adjust conditions dynamically:
  • pH Control : Maintain pH 8–9 using DIEA (N,N-diisopropylethylamine) to prevent Fmoc cleavage during coupling .
  • Temperature Limits : Avoid prolonged heating >50°C; use ice baths for exothermic reactions .
  • Real-Time Monitoring : Employ in-situ FTIR to track Fmoc carbonyl peaks (1690–1710 cm⁻¹) and adjust reagents if degradation occurs .

Key Recommendations for Researchers

  • Prioritize multi-technique validation for structural and purity analysis.
  • Cross-reference SDS and conduct independent toxicity assays to mitigate conflicting data risks.
  • Integrate computational modeling early in reaction design to reduce trial-and-error approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.